molecular formula C17H18BrN3O B3833404 4-anilino-N'-(3-bromobenzylidene)butanohydrazide

4-anilino-N'-(3-bromobenzylidene)butanohydrazide

Cat. No. B3833404
M. Wt: 360.2 g/mol
InChI Key: SPQTXYBWCPWQSD-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilino-N'-(3-bromobenzylidene)butanohydrazide, also known as BBH, is a small molecule inhibitor that has been used in scientific research for its potential anti-cancer properties. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-anilino-N'-(3-bromobenzylidene)butanohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. Additionally, 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit cell migration and invasion. Additionally, 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been shown to decrease the expression of various proteins involved in cancer cell survival and proliferation, including cyclin D1 and Bcl-2.

Advantages and Limitations for Lab Experiments

4-anilino-N'-(3-bromobenzylidene)butanohydrazide has several advantages for lab experiments, including its low molecular weight and ease of synthesis. Additionally, 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been shown to be stable in various environments, including in vitro and in vivo. However, there are also limitations to using 4-anilino-N'-(3-bromobenzylidene)butanohydrazide in lab experiments, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the study of 4-anilino-N'-(3-bromobenzylidene)butanohydrazide. One potential direction is to study the use of 4-anilino-N'-(3-bromobenzylidene)butanohydrazide in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to understand the mechanism of action of 4-anilino-N'-(3-bromobenzylidene)butanohydrazide and to identify potential biomarkers for its use in cancer treatment. Finally, there is a need for further studies to understand the potential toxicity of 4-anilino-N'-(3-bromobenzylidene)butanohydrazide to normal cells and to identify potential strategies for minimizing this toxicity.
Conclusion:
4-anilino-N'-(3-bromobenzylidene)butanohydrazide is a small molecule inhibitor that has been studied extensively for its potential anti-cancer properties. It has been synthesized using various methods and has been shown to inhibit the growth of various cancer cell lines. 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has several advantages for lab experiments, including its low molecular weight and ease of synthesis. However, there are also limitations to using 4-anilino-N'-(3-bromobenzylidene)butanohydrazide in lab experiments, including its low solubility in water and potential toxicity to normal cells. Further studies are needed to understand the mechanism of action of 4-anilino-N'-(3-bromobenzylidene)butanohydrazide and to identify potential biomarkers for its use in cancer treatment.

Scientific Research Applications

4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been studied extensively for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and leukemia. 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, 4-anilino-N'-(3-bromobenzylidene)butanohydrazide has been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c18-15-7-4-6-14(12-15)13-20-21-17(22)10-5-11-19-16-8-2-1-3-9-16/h1-4,6-9,12-13,19H,5,10-11H2,(H,21,22)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQTXYBWCPWQSD-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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